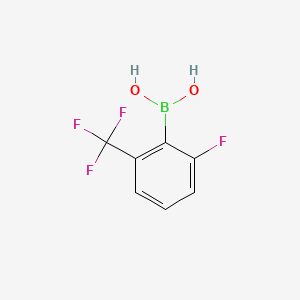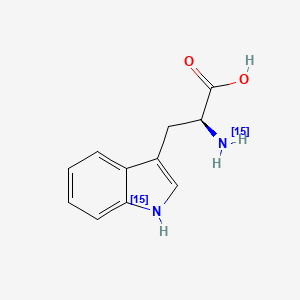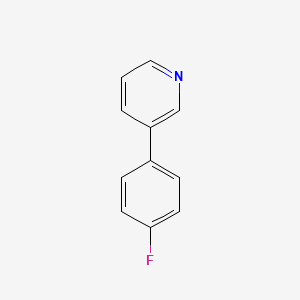
3-(4-氟苯基)吡啶
概述
描述
3-(4-Fluorophenyl)pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 4-fluorophenyl group at the third position
科学研究应用
Chemistry: 3-(4-Fluorophenyl)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is investigated for its potential as a ligand in the development of enzyme inhibitors and receptor modulators. Its fluorine atom enhances binding affinity and selectivity towards biological targets.
Medicine: 3-(4-Fluorophenyl)pyridine derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, 3-(4-Fluorophenyl)pyridine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced polymers and electronic materials .
作用机制
Target of Action
The primary target of 3-(4-Fluorophenyl)pyridine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
It is known that it interacts with its target, mapk14 . The interaction between the compound and its target leads to changes in the cellular processes regulated by MAPK14 .
Biochemical Pathways
Given its target, it is likely that it affects the pathways regulated by mapk14 . These pathways play integral roles in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
Given its target, it is likely that it influences the cellular processes regulated by mapk14 .
生化分析
Biochemical Properties
3-(4-Fluorophenyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 3-(4-Fluorophenyl)pyridine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, 3-(4-Fluorophenyl)pyridine can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of 3-(4-Fluorophenyl)pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, 3-(4-Fluorophenyl)pyridine impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenyl)pyridine exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For instance, its interaction with G-protein-coupled receptors (GPCRs) can lead to the activation of downstream signaling pathways. Additionally, 3-(4-Fluorophenyl)pyridine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Changes in gene expression can also occur as a result of its interaction with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorophenyl)pyridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Fluorophenyl)pyridine remains stable under controlled conditions, but it can degrade when exposed to light or extreme pH levels. Long-term exposure to 3-(4-Fluorophenyl)pyridine has been associated with changes in cellular morphology and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenyl)pyridine in animal models are dose-dependent. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. In rodent models, high doses of 3-(4-Fluorophenyl)pyridine have been associated with hepatotoxicity and nephrotoxicity. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
3-(4-Fluorophenyl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interaction of 3-(4-Fluorophenyl)pyridine with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 3-(4-Fluorophenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs). Once inside the cell, 3-(4-Fluorophenyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its binding affinity to plasma proteins such as albumin .
Subcellular Localization
The subcellular localization of 3-(4-Fluorophenyl)pyridine is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, phosphorylation of 3-(4-Fluorophenyl)pyridine can enhance its nuclear localization, where it can interact with nuclear receptors and transcription factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-fluorophenylboronic acid and 3-bromopyridine as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol . The reaction is carried out under reflux conditions to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Fluorophenyl)pyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions: 3-(4-Fluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
相似化合物的比较
4-Fluorophenylpyridine: Similar in structure but with the fluorine atom at a different position.
3-Phenylpyridine: Lacks the fluorine atom, resulting in different chemical properties.
4-Phenylpyridine: Similar to 3-Phenylpyridine but with the phenyl group at a different position.
Uniqueness: 3-(4-Fluorophenyl)pyridine is unique due to the presence of the fluorine atom at the para position of the phenyl ring. This fluorine atom significantly influences the compound’s chemical reactivity, binding affinity, and selectivity towards biological targets. The unique electronic properties imparted by the fluorine atom make this compound particularly valuable in medicinal chemistry and materials science .
属性
IUPAC Name |
3-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPGDNJIIUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573910 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85589-65-7 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
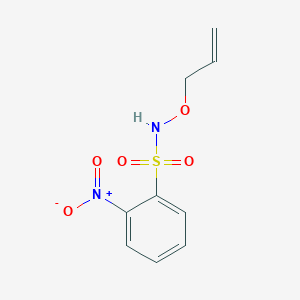
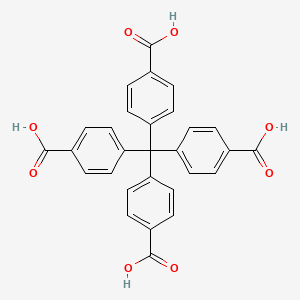
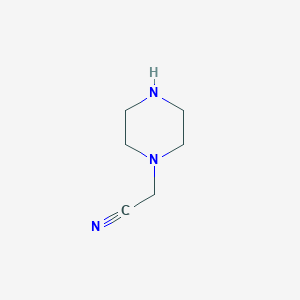
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
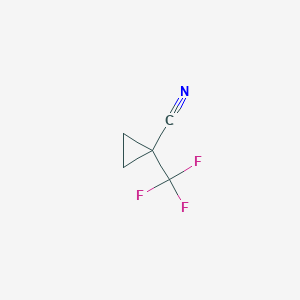
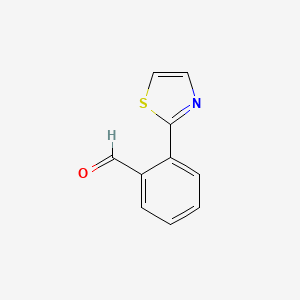
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
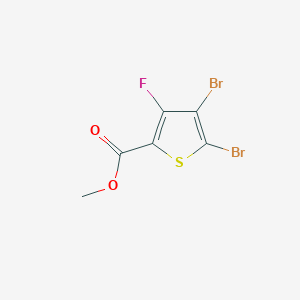
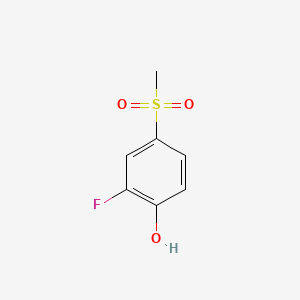
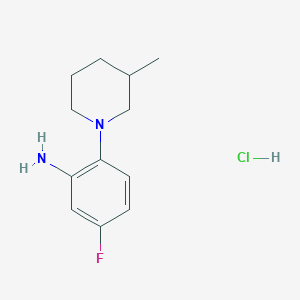
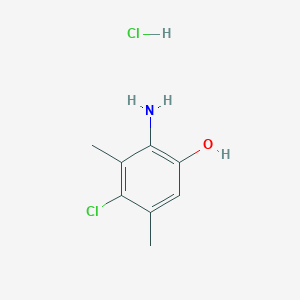
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
